Ethyl 2-((5-methoxy-4-((3-(trifluoromethyl)phenyl)sulfanyl)-2-pyrimidinyl)sulfanyl)acetate
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Overview
Description
Ethyl 2-((5-methoxy-4-((3-(trifluoromethyl)phenyl)sulfanyl)-2-pyrimidinyl)sulfanyl)acetate is a useful research compound. Its molecular formula is C16H15F3N2O3S2 and its molecular weight is 404.42. The purity is usually 95%.
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Scientific Research Applications
Synthesis Techniques
- Facile Synthesis and Ring-Opening Reactions : One study demonstrated the synthesis of 4-(tributylstannyl)pyrrolidine-2-carboxylates, which are intermediates in organic synthesis, showing the versatility of sulfanylacetate derivatives in facilitating ring-closing and ring-opening reactions (Shimizu et al., 2010).
- Domino [3+2+1] Annulation : Another research highlighted a L-proline-catalyzed domino annulation for synthesizing thienothiopyrans, emphasizing the compound's utility in creating complex heterocyclic structures with high stereoselectivity (Indumathi et al., 2010).
Potential Therapeutic Applications
- Antimicrobial Activities : Research into thiazoles and their fused derivatives revealed antimicrobial properties against various bacterial and fungal isolates, suggesting potential applications in combating infectious diseases (Wardkhan et al., 2008).
- Analgesic and Anti-inflammatory Activities : The synthesis and evaluation of certain derivatives showed significant analgesic and anti-inflammatory activities, hinting at their potential as novel non-steroidal anti-inflammatory drugs (Agudoawu & Knaus, 2000).
Advanced Chemical Synthesis
- Ultrasonic-Assisted Synthesis : A study demonstrated the efficient synthesis of ethyl-5-(aryl)-2-(2-alkokxy-2-oxoethylidene)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate derivatives using ultrasonic irradiation, showcasing advanced methods for preparing complex molecules (Darehkordi & Ghazi, 2015).
Novel Compound Synthesis
- Stereoselective Glycosylations : Research into glycosylation strategies using phenyl-2-(phenylsulfanyl)ethyl moieties suggested innovative approaches to oligosaccharide synthesis, important for developing bioactive compounds (Kim et al., 2005).
Mechanism of Action
Target of Action
It is known that trifluoromethyl ketones (tfmks) are valuable synthetic targets in the construction of fluorinated pharmacons .
Mode of Action
The compound contains trifluoromethyl groups, which are often used in medicinal chemistry due to their unique properties .
Biochemical Pathways
Trifluoromethyl ketones (TFMKs) are known to be used as key intermediates in medicinal chemistry , suggesting that they may be involved in various biochemical pathways.
Result of Action
The presence of trifluoromethyl groups in the compound suggests that it may have unique interactions with biological targets .
properties
IUPAC Name |
ethyl 2-[5-methoxy-4-[3-(trifluoromethyl)phenyl]sulfanylpyrimidin-2-yl]sulfanylacetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15F3N2O3S2/c1-3-24-13(22)9-25-15-20-8-12(23-2)14(21-15)26-11-6-4-5-10(7-11)16(17,18)19/h4-8H,3,9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZIGDMDAPLJIKF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CSC1=NC=C(C(=N1)SC2=CC=CC(=C2)C(F)(F)F)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15F3N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-((5-methoxy-4-((3-(trifluoromethyl)phenyl)sulfanyl)-2-pyrimidinyl)sulfanyl)acetate |
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